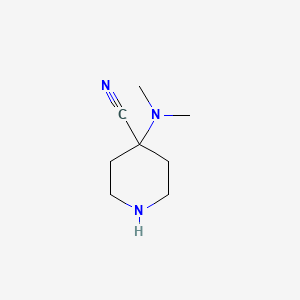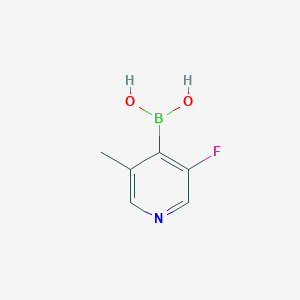
3-Fluoro-5-methylpyridine-4-boronic acid
説明
3-Fluoro-5-methylpyridine-4-boronic acid is a chemical compound with the molecular formula C6H7BFNO2 and a molecular weight of 154.93 . It is used in research and development .
Molecular Structure Analysis
The InChI code for 3-Fluoro-5-methylpyridine-4-boronic acid is 1S/C6H7BFNO2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3,10-11H,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The boiling point of 3-Fluoro-5-methylpyridine-4-boronic acid is predicted to be 308.1±52.0 °C, and its density is predicted to be 1.28±0.1 g/cm3 . Its pKa is predicted to be 7.47±0.58 .科学的研究の応用
Suzuki-Miyaura Coupling Reactions
- Summary of the Application: The Suzuki-Miyaura (SM) coupling reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .
- Results or Outcomes: The outcomes of these reactions are new carbon-carbon bonds, which are fundamental in the synthesis of many chemical compounds, including pharmaceuticals and polymers .
Fluorination Reagents
- Summary of the Application: Fluorinated compounds are important in various fields, including pharmaceuticals, agrochemicals, and materials science . “3-Fluoro-5-methylpyridine-4-boronic acid” can be used as a fluorination reagent, contributing a fluorine atom to the final product .
- Methods of Application or Experimental Procedures: The specific methods of application would depend on the reaction being performed. Typically, the boronic acid would be combined with the other reactants under suitable conditions to promote the desired reaction .
- Results or Outcomes: The outcome of these reactions would be the formation of a new compound containing a fluorine atom .
Protected Boronic Acids
- Summary of the Application: Boronic acids can be protected to increase their stability and shelf life . “3-Fluoro-5-methylpyridine-4-boronic acid” could potentially be used in this way .
- Methods of Application or Experimental Procedures: The boronic acid would be reacted with a suitable protecting group under appropriate conditions .
- Results or Outcomes: The outcome of these reactions would be a protected boronic acid, which would be more stable and have a longer shelf life than the unprotected boronic acid .
Anti-Markovnikov Alkene Hydromethylation
- Summary of the Application: Anti-Markovnikov alkene hydromethylation is a valuable transformation that has been largely unexplored . “3-Fluoro-5-methylpyridine-4-boronic acid” could potentially be used in this type of reaction .
- Methods of Application or Experimental Procedures: The specific methods of application would depend on the reaction being performed. Typically, the boronic acid would be combined with the other reactants under suitable conditions to promote the desired reaction .
- Results or Outcomes: The outcome of these reactions would be the formation of a new compound through anti-Markovnikov alkene hydromethylation .
Transition Metal Catalyzed Carbon–Carbon Bond Forming Reaction
- Summary of the Application: Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . “3-Fluoro-5-methylpyridine-4-boronic acid” could potentially be used in this type of reaction .
- Results or Outcomes: The outcomes of these reactions are new carbon-carbon bonds, which are fundamental in the synthesis of many chemical compounds, including pharmaceuticals and polymers .
Safety And Hazards
3-Fluoro-5-methylpyridine-4-boronic acid is classified as a hazardous substance. It may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Safety precautions include using only in a well-ventilated area, avoiding breathing dust/fumes, washing thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .
将来の方向性
Boronic acids, including 3-Fluoro-5-methylpyridine-4-boronic acid, continue to be a focus of research due to their utility in various chemical reactions, particularly in carbon-carbon bond formation like Suzuki-Miyaura coupling . As such, future directions may include the development of more efficient synthesis methods and exploration of new reactions involving this compound.
特性
IUPAC Name |
(3-fluoro-5-methylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGYCPMGAITWDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660546 | |
| Record name | (3-Fluoro-5-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methylpyridine-4-boronic acid | |
CAS RN |
1072952-44-3 | |
| Record name | B-(3-Fluoro-5-methyl-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Fluoro-5-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



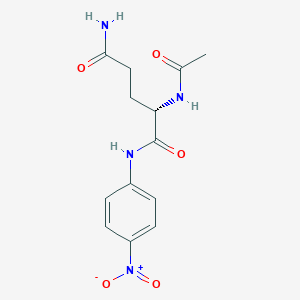
![(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437129.png)
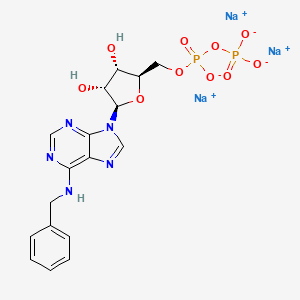
![2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride](/img/structure/B1437131.png)
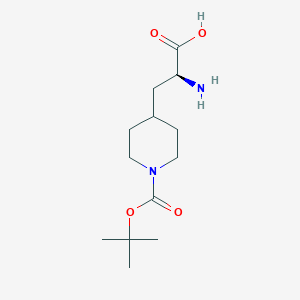
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid](/img/structure/B1437134.png)
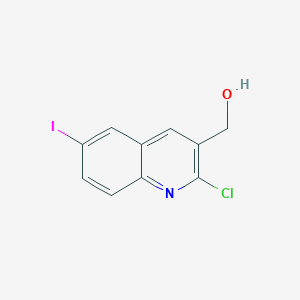
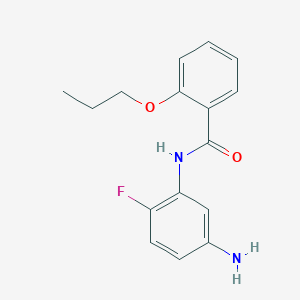
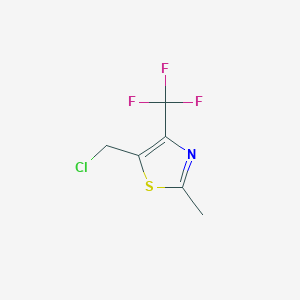
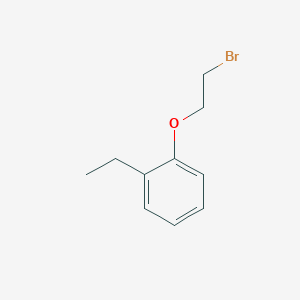
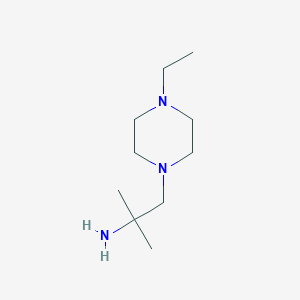
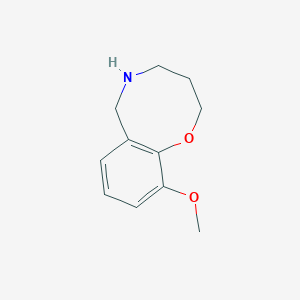
![Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine](/img/structure/B1437150.png)
